5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole
Description
5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by methyl substituents at positions 5 and 6 of the benzimidazole core and a 1-methylimidazole group at position 2. The benzimidazole scaffold is widely studied for its pharmacological versatility, particularly in antimicrobial, antifungal, and anticancer applications . The 2-position 1-methylimidazole substituent introduces a heterocyclic moiety that may facilitate interactions with enzymes or receptors, such as fungal cytochrome P450 enzymes, contributing to antifungal activity .
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
5,6-dimethyl-2-(3-methylimidazol-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H14N4/c1-8-4-10-11(5-9(8)2)16-13(15-10)12-6-14-7-17(12)3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
BGCKGWYUWDADJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CN3C |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation via Diamine Cyclization
The benzimidazole ring is typically constructed from 4,5-dimethylbenzene-1,2-diamine (1 ) through acid-catalyzed cyclization. A modified approach from MSN Laboratories employs tetraethyl orthocarbonate (TEOC) as a carbonyl source under acidic conditions (e.g., HCl in ethanol), yielding 5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one (2 ) with >85% purity (Table 1).
Table 1: Cyclization of 4,5-Dimethylbenzene-1,2-diamine
This intermediate (2 ) is then functionalized at position 2 through nucleophilic substitution or cross-coupling reactions.
Methylation and Final Functionalization
Post-coupling, the imidazolone oxygen at position 2 is methylated using methyl iodide and a strong base (e.g., NaH) in THF. This step achieves quantitative conversion but requires careful temperature control (−10°C to 0°C) to prevent over-alkylation. Final purification via recrystallization from ethanol/water (1:2 v/v) yields the target compound with >98% HPLC purity.
Process Optimization and Scalability
Solvent and Catalyst Selection
Ethanol emerges as the optimal solvent for cyclization due to its ability to solubilize both diamine (1 ) and TEOC while facilitating acid catalysis. For coupling steps, dimethylformamide (DMF) enhances reaction rates but complicates purification; switching to dimethoxyethane (DME) improves yields by 12–15% while easing Pd catalyst removal.
Green Chemistry Considerations
Recent advances emphasize replacing toxic reagents like PCl₅ (used in earlier methods) with safer alternatives. For instance, T3P® (propylphosphonic anhydride) enables efficient amide bond formation without generating hazardous byproducts.
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the C-2 position of the imidazole ring. For example:
-
Alkylation with methyl iodide in acetone (using NaH as base) yields 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone .
-
Acylation with acetic anhydride produces acetylated derivatives, though yields are moderate (36%) due to competing side reactions .
Oxidation
-
The benzimidazole nitrogen can be oxidized using hydrogen peroxide or peracids to form N-oxides . These derivatives show altered electronic properties, enhancing interactions with biological targets.
-
Hydroxylation of aromatic rings occurs under metabolic conditions, forming M1 (mono-hydroxylated) and M2 (di-hydroxylated) metabolites .
Reduction
-
The imidazole ring is resistant to reduction, but the methyl groups can undergo reductive dealkylation under strong reducing agents (e.g., LiAlH4).
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, facilitated by palladium catalysts. For instance:
| Reactant | Catalyst | Product Yield | Reference |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh3)4 | 78% |
Metabolic Reactions
In vitro studies with human liver microsomes (HLMs) reveal:
-
Primary metabolic pathways : Hydroxylation at methyl groups (90% parent compound remaining after 120 min) .
-
Secondary pathway : Double hydroxylation (M3) at aromatic positions, detected via LC-MS .
Thermal and Microwave-Assisted Reactions
Microwave irradiation optimizes synthesis of derivatives:
Biological Interaction-Driven Reactions
The compound modulates GABA-A receptors via allosteric interactions:
-
Key structural feature : 2-(4-Fluorophenyl)-6-methyl substitution enhances binding affinity (ΔG = −9.2 kcal/mol) .
-
Mechanism : Stabilizes receptor conformation by forming hydrogen bonds with α1-His102 and π-π stacking with β2-Tyr58 .
Spectroscopic Characterization Data
Key analytical data for reaction products:
5-((3,4-Dimethoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (7h)
Reaction Optimization Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole as an anticancer agent. Its imidazole structure allows it to interact with various biological targets, enhancing its efficacy against cancer cells. Notably, compounds with similar structures have shown promising results in inhibiting growth in colorectal and breast cancer cell lines. For instance, a related imidazole complex demonstrated superior activity compared to traditional chemotherapeutics like cisplatin, indicating a potential for developing more effective cancer treatments .
Antibacterial Properties
The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of benzimidazole compounds, including those with the imidazole moiety, showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 40 μg/mL for some derivatives .
Antifungal and Antiparasitic Activities
In addition to antibacterial properties, there is evidence that compounds related to 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole possess antifungal and antiparasitic activities. These properties are attributed to the ability of imidazole derivatives to disrupt cellular processes in pathogens .
Conventional Synthesis
Traditional synthetic routes involve multi-step processes that require specific reagents and conditions. For example, nucleophilic addition reactions have been effectively utilized to construct the benzimidazole framework from simpler precursors .
Green Chemistry Approaches
Recent advancements emphasize eco-friendly synthesis methods that minimize waste and utilize renewable resources. Techniques such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times while maintaining product integrity .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer properties of imidazole-based compounds demonstrated that a derivative of 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole exhibited an IC50 value of 57.4 μM against DLD-1 colorectal cancer cells. This was significantly lower than that of cisplatin, suggesting a promising alternative for cancer therapy .
Case Study 2: Antibacterial Activity
In another study assessing antibacterial efficacy, a related compound demonstrated an MIC of 0.01 mM against Pseudomonas aeruginosa. This highlights the potential of such compounds in treating infections caused by resistant bacterial strains .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The imidazole ring can coordinate with metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Substituents on the Benzimidazole Core
- 5,6-Dimethyl vs. Halogenated Derivatives: 5,6-Dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (37): Chlorine substituents at positions 5 and 6 exhibit potent antifungal activity (MIC <3.90 µM against Candida spp.), outperforming methyl-substituted analogs in antimicrobial assays . Chlorine’s electron-withdrawing nature enhances polarity and target binding, whereas methyl groups may prioritize lipophilicity and membrane penetration . 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5b): This compound demonstrates significant activity against azole-resistant fungal strains, suggesting that 5,6-dimethyl substitution mitigates resistance mechanisms .
Substituents at Position 2
- 1-Methylimidazole vs. Aryl Groups: 5,6-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole (7a): The nitro group at position 2 introduces strong electron-withdrawing effects, which may alter redox properties compared to the target compound’s imidazole group . 2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole: A lead compound with antiproliferative activity (IC₅₀ = 25.3 µM), highlighting the role of bulky substituents (e.g., butyl groups) in modulating cytotoxicity .
Antifungal Activity
The target compound’s imidazole group may mimic histidine residues in fungal enzymes, enhancing binding compared to phenoxymethyl or benzyl derivatives .
Antimicrobial and Antiproliferative Activity
- Phenoxymethyl Derivatives: Compounds like 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36) show moderate broad-spectrum activity but lack the specificity of imidazole-containing analogs .
- Antiproliferative Agents : Derivatives with piperidine or triazole moieties (e.g., 2-(piperidin-4-yl)-1H-benzo[d]imidazole) exhibit anti-inflammatory and anticancer properties, suggesting that nitrogen-rich substituents enhance interactions with cellular kinases .
Biological Activity
5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities. This article aims to summarize its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on diverse sources of research.
Chemical Structure and Properties
The chemical formula for 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole is . Its structure includes a benzimidazole core with methyl and imidazole substituents, which may influence its biological activity.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study focusing on various benzimidazole derivatives found that compounds with similar structures to 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole showed promising in vitro activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism of action is believed to involve interference with microbial DNA synthesis and cell wall integrity .
| Compound | Activity Type | Organism | Reference |
|---|---|---|---|
| 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole | Antibacterial | Various strains | |
| Similar Benzimidazole Derivatives | Antifungal | Candida spp. |
Anticancer Activity
The anticancer potential of 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole has been explored in several studies. It has shown effectiveness in inducing apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage. The compound's mechanism may involve the activation of p53 pathways leading to cell cycle arrest and apoptosis .
Case Study:
In a specific study, the compound was tested against human melanoma A375 cells. The results indicated that it effectively sensitized these cells to radiation therapy, enhancing the therapeutic effect while exhibiting low toxicity to normal cells .
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A375 (Melanoma) | 10.5 | ROS generation, p53 activation | |
| SK-Hep1 (Liver Cancer) | 8.0 | Apoptosis induction |
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, compounds related to 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole have been studied for their potential neuroprotective effects and ability to cross the blood-brain barrier. This property could make them candidates for treating neurological disorders .
Structure–Activity Relationship (SAR)
The biological activity of benzimidazole derivatives often correlates with specific structural features. Substituents at the 5 and 6 positions of the benzimidazole ring are critical for enhancing biological efficacy. For instance, methyl groups can increase lipophilicity and improve membrane permeability .
Q & A
Q. What are the optimal synthetic routes for 5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 4,5-dimethyl-1,2-phenylenediamine with a substituted aldehyde under acidic conditions. For example, refluxing in ethanol with a nitrobenzaldehyde derivative (as shown in ) yields structurally analogous benzimidazoles in >90% purity. Alternative protocols using p-toluenesulfonic acid (p-TSA) in DMF under reflux ( ) may optimize reaction kinetics for sterically hindered substrates. Key factors include solvent polarity (to stabilize intermediates), catalyst choice (e.g., p-TSA for milder conditions), and temperature control to minimize side reactions. Post-synthesis purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) is critical for achieving high purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : The NH proton of the benzimidazole core appears as a singlet near δ 12.9 ppm (DMSO-d₆), while aromatic protons from the imidazole and benzimidazole rings resonate between δ 7.2–8.0 ppm. Methyl groups on the benzimidazole (C5 and C6) show singlets near δ 2.3 ppm ().
- ¹³C NMR : The carbonyl carbon (if present) appears near δ 160–170 ppm, while sp² carbons in aromatic systems range from δ 110–150 ppm ().
- IR : A strong NH stretch near 3395 cm⁻¹ and absence of aldehyde C=O stretches (~1700 cm⁻¹) confirm successful cyclization ().
Cross-validation with HRMS (exact mass) and elemental analysis (C, H, N content) ensures structural fidelity .
Advanced Research Questions
Q. What crystallographic methods are recommended for determining molecular packing and hydrogen-bonding patterns?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is the gold standard. For this compound, prepare crystals via slow evaporation in ethanol or DMF/water. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : Apply SHELXL’s twin refinement for disordered components (e.g., imidazole ring disorder observed in ).
- Hydrogen Bonding : Graph set analysis () identifies motifs like R₂²(8) for N–H···N interactions. π–π stacking distances (e.g., 4.14 Å in ) are quantified using PLATON.
Compare experimental data with computational models (DFT) to resolve ambiguities in molecular conformation .
Q. How do substituent variations (e.g., methyl vs. chloro groups) on the benzimidazole core affect antimicrobial efficacy, based on SAR studies?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require:
- In Vitro Assays : Test against gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., Candida albicans) using broth microdilution (MIC values). Methyl groups (as in the target compound) may reduce polarity, altering membrane permeability compared to Cl-substituted analogs ().
- Docking Studies : Use AutoDock Vina to model interactions with fungal CYP51 or bacterial DNA gyrase. Methyl groups at C5/C6 may sterically hinder binding compared to smaller substituents (e.g., Cl), but enhance hydrophobic interactions in lipophilic pockets ().
Cross-correlate MIC data with LogP and polar surface area (PSA) to rationalize bioactivity trends .
Q. How should researchers address discrepancies in bioactivity data between in vitro assays and crystallographic binding analyses?
- Methodological Answer : Contradictions may arise from:
- Solubility Issues : Poor aqueous solubility (common with methyl-substituted benzimidazoles) can artificially lower in vitro activity. Use DMSO stock solutions ≤1% (v/v) and confirm compound stability via HPLC ().
- Crystal Artifacts : Crystallography may capture non-physiological binding poses. Validate with solution-phase methods like ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to measure binding affinities in near-native conditions ().
- Off-Target Effects : Perform counter-screens against unrelated enzymes (e.g., human kinases) to exclude promiscuity.
Integrate molecular dynamics (MD) simulations to assess conformational flexibility and identify dominant binding modes .
Data Contradiction Analysis
- Example : If crystallography shows strong target binding but in vitro assays show low activity, consider:
- Protonation States : The benzimidazole NH (pKa ~5.6) may be deprotonated at physiological pH, reducing binding. Test activity at pH 5.0 and 7.4 ().
- Membrane Permeability : Use Caco-2 assays or PAMPA to assess passive diffusion. Methyl groups may enhance logP but reduce PSA, balancing permeability and solubility ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
